3,3'-二氨基联苯酮

概述

描述

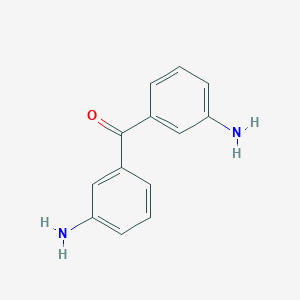

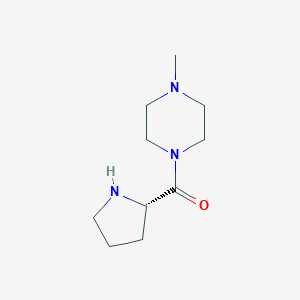

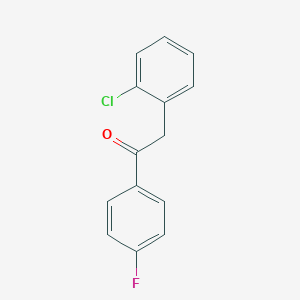

3,3’-Diaminobenzophenone (also known as bis(3-aminophenyl)methanone) is an organic compound with the molecular formula C13H12N2O . It is a solid substance at 20°C .

Molecular Structure Analysis

The molecular structure of 3,3’-Diaminobenzophenone consists of a benzophenone core with two amino groups attached at the 3 and 3’ positions .Physical And Chemical Properties Analysis

3,3’-Diaminobenzophenone has a molecular weight of 212.247 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 469.4±30.0 °C at 760 mmHg, and a flash point of 237.7±24.6 °C . It also has certain optical properties such as a refractive index of 1.673 .科学研究应用

质谱中的基质

3,4-二氨基联苯酮(DABP)已被用作质谱中的基质,特别是在寡核苷酸的分析中。 DABP使得在较低激光功率下产生完整的寡核苷酸离子成为可能,从而提高了检测限、减少了碎裂和碱金属离子加合物。这导致了在基质辅助激光解吸/电离飞行时间质谱中的改善的重现性、分辨率和信噪比 (Fu et al., 2006)。

晶体结构研究

已经分析了新有机材料如3,4-二氨基联苯酮半水合物的晶体结构,揭示了分子链组织和相互作用的见解。这涉及研究晶体中的氢键和空间排列,有助于理解这类化合物的结构组分 (Rhaiem et al., 2013)。

挥发性有机化合物的纳米吸附剂

已合成并使用3,4-二氨基联苯酮功能化的磁性纳米颗粒作为挥发性有机化合物(VOCs)如苯和甲苯的纳米吸附剂。这些纳米颗粒表现出优异的吸附能力和高重现性,暗示了在污染控制中的潜在应用 (Sahin et al., 2020)。

大环配体合成

二氨基联苯酮被用于合成带有金属如铁、钴和铜的席夫碱四亚胺大环配体。这些大环络合物在催化和材料科学等各个领域具有潜在应用 (Shakir et al., 2007)。

聚合物科学

在聚合物科学中,3,3'-二氨基联苯酮用于制备共聚酰亚胺和同聚酰亚胺,具有作为粘合剂和模塑材料的应用。这些研究有助于了解不同分子结构对聚合物性质的影响 (Maudgal & Clair, 1984)。

安全和危害

3,3’-Diaminobenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing genetic defects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers The papers retrieved discuss the use of 3,4-diaminobenzophenone in the synthesis of magnetic nanoparticles , and the synthesis, crystal structure, and comparative study of a new organic material 3,4-diaminobenzophenone semihydrate . Another paper discusses the use of 3,4-diaminobenzophenone as a matrix for the analysis of oligonucleotides .

属性

IUPAC Name |

bis(3-aminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQQUUXMCKXGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209994 | |

| Record name | 3,3'-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Diaminobenzophenone | |

CAS RN |

611-79-0 | |

| Record name | 3,3′-Diaminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diaminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 611-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-diaminobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 3,3'-diaminobenzophenone in materials science?

A1: 3,3'-Diaminobenzophenone is a key monomer in the synthesis of polyimides [, , , , , , , , ]. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications demanding high performance, such as aerospace components, microelectronics, and high-temperature adhesives [, , ].

Q2: How does the isomeric structure of oxydiphthalic anhydride (ODPA) influence the properties of polyimides synthesized with 3,3'-diaminobenzophenone?

A2: Research has investigated the impact of using different ODPA isomers (3,4,3',4'-oxydiphthalic anhydride, 2,3,2',3'-oxydiphthalic anhydride, and 2,3,3',4'-oxydiphthalic anhydride) alongside 3,3'-diaminobenzophenone in polyimide synthesis []. The study found that the isomeric attachment of ODPA significantly affects properties like solubility, glass transition temperature (Tg), thermal stability, and crystallinity of the resulting polyimides [].

Q3: Can 3,3'-diaminobenzophenone be used to create polyimides suitable for resin transfer molding (RTM)?

A3: Yes, 3,3'-diaminobenzophenone has been successfully incorporated into formulations of low-melt viscosity imide resins designed for RTM processes [, , ]. These resins exhibit low viscosities at elevated temperatures (e.g., 2-15 poise at 260-280 °C), enabling their use in cost-effective manufacturing of high-performance composites [, , ].

Q4: How does the incorporation of 3,3'-diaminobenzophenone affect the properties of poly(amide-imide)s?

A4: Research shows that incorporating 3,3'-diaminobenzophenone into poly(amide-imide)s contributes to their high thermal stability and optical activity [, ]. These polymers exhibit high inherent viscosities, making them suitable for forming films [].

Q5: What is the impact of metal ion incorporation on polyimides derived from 3,3'-diaminobenzophenone?

A5: Studies have explored incorporating metal ions into polyimides synthesized from 3,3',4,4'-benzophenone tetracarboxylic acid dianhydride and 3,3'-diaminobenzophenone [, ]. The results indicate that metal ion inclusion generally increases the softening temperature of these polyimides, potentially at the expense of thermal stability [, ].

Q6: Can 3,3'-diaminobenzophenone-based polyimides be modified to enhance specific properties?

A6: Yes, research demonstrates that modifications like the introduction of siloxane segments or the addition of fullerenes can further enhance the properties of these polyimides [, ]. For example, siloxane-modified polyimides exhibit improved toughness and environmental stability, while fullerene-modified versions display potential for applications in tribology [, ].

Q7: What is the role of 3,3'-diaminobenzophenone in developing optically active polymers?

A7: 3,3'-Diaminobenzophenone is a crucial component in synthesizing optically active poly(amide-imide)s [, ]. Its incorporation allows for the creation of polymers with chiral centers, leading to unique optical properties beneficial for applications like chiral separations and asymmetric catalysis.

Q8: Are there any studies on the miscibility of 3,3'-diaminobenzophenone-based polyimides with other polymers?

A8: Yes, research has explored blending 3,3'-diaminobenzophenone-based polyimides with other polymers, such as polybenzimidazole (PBI) []. Studies show that these blends can exhibit miscibility, leading to materials with combined and potentially enhanced properties compared to the individual polymers [].

Q9: What are the structural characteristics of 3,3'-diaminobenzophenone?

A9: 3,3'-Diaminobenzophenone (C13H12N2O) has a molecular weight of 212.25 g/mol. Its structure consists of two aniline groups (C6H4NH2) connected by a benzophenone (C6H5COC6H5) moiety. The "3,3'" designation indicates that the amine groups are attached to the third carbon atom of each benzene ring in the benzophenone structure. Spectroscopic data, including IR, UV-Vis, and NMR, can provide detailed insights into its structural features and bonding characteristics [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)